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5-methyl-dCTP(4-)

Nucleotide pool sanitation Epigenetics Substrate selectivity

5-Methyl-dCTP(4−) is the 2′-deoxyribonucleoside triphosphate oxoanion of 5-methyl-dCTP protonated to pH 7.3, carrying a net charge of −4 and representing the biologically active conjugate base at physiological pH. It serves as a base‑modified analog of dCTP, bearing a methyl group at the C‑5 position of the cytosine ring, and is a critical substrate for DNA polymerases, nucleotide sanitizing enzymes, and methylation‑dependent restriction endonucleases.

Molecular Formula C10H14N3O13P3-4
Molecular Weight 477.15 g/mol
Cat. No. B1261554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-dCTP(4-)
Molecular FormulaC10H14N3O13P3-4
Molecular Weight477.15 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O
InChIInChI=1S/C10H18N3O13P3/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,14H,2,4H2,1H3,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/p-4/t6-,7+,8+/m0/s1
InChIKeyNGYHUCPPLJOZIX-XLPZGREQSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-dCTP(4−) – The Physiologically Relevant Methylated Nucleotide Triphosphate for Epigenetic and Enzymatic Studies


5-Methyl-dCTP(4−) is the 2′-deoxyribonucleoside triphosphate oxoanion of 5-methyl-dCTP protonated to pH 7.3, carrying a net charge of −4 and representing the biologically active conjugate base at physiological pH [1]. It serves as a base‑modified analog of dCTP, bearing a methyl group at the C‑5 position of the cytosine ring, and is a critical substrate for DNA polymerases, nucleotide sanitizing enzymes, and methylation‑dependent restriction endonucleases .

Why dCTP or Other Modified Cytidine Triphosphates Cannot Substitute for 5-Methyl-dCTP(4−) in Methylation‑Dependent Applications


The 5‑methyl modification fundamentally alters base‑pairing thermodynamics, enzyme recognition, and chemical reactivity. DNA duplexes containing 5‑methyl‑dC:dG base pairs are significantly more stable than unmodified dC:dG pairs, requiring elevated denaturation temperatures during PCR [1]. Moreover, the methyl group is the essential structural determinant for recognition by methylation‑sensitive restriction endonucleases [2], methylation‑dependent DNA‑binding proteins, and the bisulfite‑conversion protection exploited in next‑generation sequencing methods [3]. Unmodified dCTP or alternative modifications such as 5‑hydroxymethyl‑dCTP lack this combination of biophysical and biochemical properties, making them non‑interchangeable.

5-Methyl-dCTP(4−) – Quantitative Evidence of Differential Performance Against Closest Analogs


2.9‑Fold Higher Affinity for Human DCTPP1 Sanitizing Enzyme Compared with dCTP

Human dCTP pyrophosphatase 1 (DCTPP1) preferentially hydrolyzes 5‑methyl‑dCTP over unmodified dCTP. The Km for 5‑methyl‑dCTP is 0.0213 mM, compared with 0.061 mM for dCTP, yielding a 2.9‑fold higher apparent affinity for the methylated substrate [1]. This differential recognition is functionally relevant because DCTPP1 modulates intracellular 5‑methyl‑dCTP concentrations and thereby influences global DNA methylation levels in cancer cells [2].

Nucleotide pool sanitation Epigenetics Substrate selectivity

HinfI Digestion Rate Reduced ≥1440‑Fold for 5‑Methyl‑dCTP‑Substituted DNA Compared with Unmethylated DNA

When every cytosine in a DNA substrate is replaced by 5‑methylcytosine via PCR incorporation of 5‑methyl‑dCTP, the restriction endonuclease HinfI cannot digest the modified DNA at standard enzyme concentrations. Complete digestion requires a vast enzyme excess, under which the observed digestion rate for the fully methylated substrate is at least 1440‑fold slower than for unmethylated DNA [1]. The isoschizomer HhaII is completely inactive on the methylated substrate [1].

Methylation‑sensitive restriction Epigenetics DNA modification

PCR with 5‑Methyl‑dCTP Requires Denaturation at 100 °C vs. Standard 94 °C Due to Enhanced Duplex Stability

When dCTP is completely replaced by 5‑methyl‑dCTP in the PCR, some templates fail to amplify efficiently using standard cycling parameters with Taq or Vent polymerase. This block is overcome by raising the denaturation temperature to 100 °C (∆T ≈ +6 °C relative to the typical 94 °C) or by adding dITP to destabilize m5dC:dG base pairs [1]. Under optimized conditions, amplicon yield is equivalent to that of dCTP controls across final concentrations of 2–8 µM [2].

PCR optimization Methylated DNA amplification Duplex thermodynamics

Q5 High‑Fidelity DNA Polymerase Incorporates 5‑Methyl‑dCTP with Efficiency Indistinguishable from dCTP

In a direct comparative incorporation assay using Q5 high‑fidelity DNA polymerase, both 5‑methyl‑dCTP and 5‑hydroxymethyl‑dCTP are incorporated into DNA as efficiently as canonical dCTP when presented with the same template under identical conditions [1]. This contrasts with some other modified nucleotides that show significantly reduced incorporation by proofreading polymerases.

High‑fidelity PCR DNA polymerase kinetics Epigenetics

Bisulfite‑Conversion Protection Enables Simultaneous Genetic and Epigenetic Profiling in GPS Technology

The guide positioning sequencing (GPS) method exploits the unique chemical property of 5‑methyl‑dCTP: when incorporated at the 3′‑end of DNA fragments by T4 DNA polymerase, it renders the substituted cytosines resistant to bisulfite‑mediated deamination. Unmodified cytosine is quantitatively converted to uracil, but 5‑methylcytosine is protected [1]. This differential chemical reactivity is the mechanistic basis that allows GPS to simultaneously profile genetic variation and DNA methylation from a single library, completing the entire workflow in ≤15 days from 100–500 ng input DNA.

Bisulfite sequencing DNA methylation Next‑generation sequencing

Optimal Application Scenarios for 5‑Methyl‑dCTP(4−) Based on Quantitative Differentiation Evidence


Methylation‑Sensitivity Profiling of Restriction Endonucleases

Synthesize fully methylated DNA substrates by PCR with 5‑methyl‑dCTP(4−) to characterize the methylation sensitivity of restriction enzymes. The ≥1440‑fold reduction in HinfI digestion rate [6] and the complete protection or partial resistance observed for SalI, BstXI, SacI, SacII, SmaI, SstI, XhoI, PstI, BamHI, and AccI [7] provide strong positive controls for identifying methylation‑sensitive and methylation‑dependent endonucleases.

Bisulfite‑Based Next‑Generation Sequencing Library Preparation

Incorporate 5‑methyl‑dCTP(4−) into adaptor oligonucleotides or during the fill‑in step of tagmented DNA fragments to render adaptor cytosines resistant to bisulfite conversion [6]. This protection ensures that adaptor sequences are not erroneously converted during bisulfite treatment, preserving the fidelity of subsequent alignment and methylation calling.

Nucleotide Pool Sanitization and DCTPP1 Enzyme Studies

Use 5‑methyl‑dCTP(4−) as the preferred physiological substrate for DCTPP1 kinetic characterization, given its 2.9‑fold higher affinity (Km = 0.0213 mM) compared with dCTP (Km = 0.061 mM) [6]. This differential is critical for assays designed to screen DCTPP1 inhibitors or to quantify cellular non‑canonical nucleotide pools by selective enzymatic hydrolysis [7].

PCR Synthesis of Defined Methylated DNA Epigenetic Standards

Generate DNA standards with controlled methylation patterns by substituting dCTP with 5‑methyl‑dCTP(4−) in PCR using high‑fidelity polymerases such as Q5, which incorporate the modified nucleotide with efficiency equal to dCTP [6]. Apply the required denaturation temperature of 100 °C or dITP supplementation to overcome duplex stabilization [7]. These standards serve as positive controls for methylation‑specific PCR, bisulfite sequencing, and methyl‑binding domain pull‑down assays.

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